molecular formula C18H21NO5 B1305554 3-[3-Acetyl-4-hydroxy-2-(4-isopropyl-phenyl)-5-oxo-2,5-dihydro-pyrrol-1-yl]-propionic acid CAS No. 436088-35-6

3-[3-Acetyl-4-hydroxy-2-(4-isopropyl-phenyl)-5-oxo-2,5-dihydro-pyrrol-1-yl]-propionic acid

Cat. No. B1305554
CAS RN: 436088-35-6
M. Wt: 331.4 g/mol
InChI Key: YNYIRYJQVBFYET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives, which are structurally related to the compound , has been achieved through an innovative method. This method involves the ring annulation of acetylenic esters and α-amino acids in the presence of isocyanide or carbodiimide under neutral conditions. This one-step procedure provides a facile and direct synthetic entry to these derivatives, suggesting that similar methodologies could potentially be applied to the synthesis of 3-[3-Acetyl-4-hydroxy-2-(4-isopropyl-phenyl)-5-oxo-2,5-dihydro-pyrrol-1-yl]-propionic acid .

Molecular Structure Analysis

The molecular structure of the related compounds synthesized in the study includes a 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid core. This core is crucial as it shares similarities with the hydroxy and pyrrole components of the target compound. The structural confirmation of these derivatives was not detailed in the provided data, but typically, such confirmation could be achieved using techniques such as infrared spectroscopy, nuclear magnetic resonance (NMR), and elemental analysis .

Chemical Reactions Analysis

In a related study, acetyl and iodo derivatives of 4-hydroxy-6-phenyl-6H-pyrano[3,2-c]pyridine-2,5-diones and 4-hydroxy-1-phenylpyridin-2(1H)-ones were synthesized. These derivatives were obtained by acetylating compounds with phenyl and alkyl substituents using a mixture of acetic acid and polyphosphoric acid. Additionally, iodination was achieved using iodine and anhydrous sodium carbonate in boiling dioxane. These reactions indicate that the acetyl group in the target compound could potentially be introduced through similar acetylation reactions, and the presence of halogen substituents could be introduced via halogenation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be inferred from the properties of similar compounds. For instance, the solubility, melting point, and stability of the compound could be similar to those of the 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives and the acetyl and iodo derivatives synthesized in the studies. These properties are typically characterized using various analytical techniques such as melting point determination, solubility testing in different solvents, and thermal analysis. However, specific data on the physical and chemical properties of the target compound were not provided in the abstracts .

properties

IUPAC Name

3-[3-acetyl-4-hydroxy-5-oxo-2-(4-propan-2-ylphenyl)-2H-pyrrol-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-10(2)12-4-6-13(7-5-12)16-15(11(3)20)17(23)18(24)19(16)9-8-14(21)22/h4-7,10,16,23H,8-9H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYIRYJQVBFYET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2CCC(=O)O)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60389727
Record name 3-{3-Acetyl-4-hydroxy-5-oxo-2-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

436088-35-6
Record name 3-Acetyl-2,5-dihydro-4-hydroxy-2-[4-(1-methylethyl)phenyl]-5-oxo-1H-pyrrole-1-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436088-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-{3-Acetyl-4-hydroxy-5-oxo-2-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.